1,4-Diphénylbutadiyne

Vue d'ensemble

Description

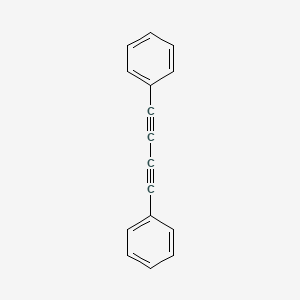

1,4-Diphenylbutadiyne, also known as diphenyldiacetylene, is a hydrocarbon with the chemical formula C₁₆H₁₀. It belongs to the diyne chemical class and is characterized by two phenyl groups attached to a butadiyne backbone. This compound is notable for its conjugated system, which imparts unique electronic properties.

Applications De Recherche Scientifique

1,4-Diphenylbutadiyne has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its conjugated system makes it useful in the study of electronic properties and conductive materials.

Biology: The compound has been investigated for its potential phototoxic properties, which could be useful in developing new photodynamic therapy agents.

Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.

Mécanisme D'action

Target of Action

1,4-Diphenylbutadiyne is a hydrocarbon with the formula (C6H5C2)2 . It is a member of the diyne chemical class . The primary targets of 1,4-Diphenylbutadiyne are metal-alkyne complexes . It forms a variety of these complexes, one example being the organonickel complex (C5H5Ni)4C4(C6H5)2 .

Mode of Action

The compound interacts with its targets through a process known as Glaser coupling . This is a type of oxidative homocoupling that produces a 1,3-diyne from two terminal alkynes . The reaction is facilitated by a copper(I) catalyst and oxygen or an oxidizing agent .

Biochemical Pathways

It’s known that the compound can undergo uv irradiation with olefins such as 2,3-dimethyl-2-butene, 1,4-cyclohexadiene, and dimethyl fumarate to yield cross-cycloaddition products .

Pharmacokinetics

It’s known that the compound is soluble in dichloromethane , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 1,4-Diphenylbutadiyne’s action primarily involve the formation of covalent bonds with metal-alkyne complexes . This interaction can lead to the production of various compounds, depending on the specific targets involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Diphenylbutadiyne. For instance, pressure can induce polymerization of the compound, leading to the formation of polymeric materials with extended carbon skeletons . Furthermore, the compound’s reactivity can be influenced by factors such as temperature, solvent, and the presence of light .

Analyse Biochimique

Biochemical Properties

1,4-Diphenylbutadiyne plays a crucial role in biochemical reactions, particularly in the formation of metal-alkyne complexes. It interacts with various enzymes and proteins, facilitating the formation of organonickel complexes such as (C5H5Ni)4C4(C6H5)2 . These interactions are essential for understanding the compound’s role in catalysis and other biochemical processes. The nature of these interactions involves the binding of 1,4-Diphenylbutadiyne to metal centers, which can influence the reactivity and stability of the resulting complexes .

Cellular Effects

1,4-Diphenylbutadiyne has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metal ions can lead to changes in cellular redox states, impacting oxidative stress responses and metabolic pathways . Additionally, 1,4-Diphenylbutadiyne’s role in forming metal-alkyne complexes can affect the activity of enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,4-Diphenylbutadiyne involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various biochemical reactions, influencing enzyme activity and gene expression . The binding interactions between 1,4-Diphenylbutadiyne and metal centers can lead to enzyme inhibition or activation, depending on the specific metal and reaction conditions . This compound’s ability to modulate enzyme activity is crucial for understanding its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diphenylbutadiyne can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that 1,4-Diphenylbutadiyne can maintain its activity in forming metal-alkyne complexes, although some degradation may occur over extended periods . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 1,4-Diphenylbutadiyne vary with different dosages in animal models. At low doses, the compound can facilitate the formation of metal-alkyne complexes without causing significant toxicity . At higher doses, 1,4-Diphenylbutadiyne may exhibit toxic effects, including oxidative stress and disruption of cellular metabolism . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

1,4-Diphenylbutadiyne is involved in various metabolic pathways, particularly those related to its interaction with metal ions. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, its interaction with metal centers can affect the activity of enzymes involved in oxidative phosphorylation and other metabolic processes . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,4-Diphenylbutadiyne is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 1,4-Diphenylbutadiyne are important for understanding its bioavailability and activity in biochemical reactions.

Subcellular Localization

1,4-Diphenylbutadiyne’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of 1,4-Diphenylbutadiyne is crucial for elucidating its role in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Diphenylbutadiyne can be synthesized through various methods, with the Glaser coupling of phenylacetylene being one of the most common. This reaction involves the oxidative coupling of phenylacetylene in the presence of a copper(I) catalyst and an oxidant, typically oxygen or air. The reaction conditions usually include a solvent such as pyridine or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Another method involves the coupling reactions of alkynylsilanes mediated by a copper(I) salt. This method allows for the synthesis of conjugated diynes and disubstituted ethynes under mild conditions.

Industrial Production Methods

While specific industrial production methods for 1,4-diphenylbutadiyne are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the Glaser coupling or similar coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Diphenylbutadiyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.

Major Products

Oxidation: Formation of diketones or quinones.

Reduction: Formation of diphenylbutene or diphenylbutane.

Substitution: Formation of halogenated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

1,4-Diphenylbutadiyne can be compared with other similar compounds, such as:

1,4-Diphenyl-1,3-butadiene: This compound has a similar structure but contains double bonds instead of triple bonds. It exhibits different electronic properties and reactivity.

Diphenylacetylene: This compound has a single triple bond between the phenyl groups, making it less conjugated than 1,4-diphenylbutadiyne.

1,4-Bis(phenylethynyl)benzene: This compound has an extended conjugated system, which can lead to different electronic and optical properties.

The uniqueness of 1,4-diphenylbutadiyne lies in its specific conjugated system, which imparts distinct electronic properties and reactivity compared to its analogs.

Activité Biologique

1,4-Diphenylbutadiyne (DPB) is an arylacetylene compound with significant interest in organic synthesis and materials science. It serves as a precursor for various aromatic compounds and exhibits unique biological activities that are being explored in different research contexts. This article reviews the biological activity of DPB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₆H₁₀

- Molecular Weight : 202.25 g/mol

- CAS Number : 886-66-8

- Structure : DPB consists of two phenyl groups connected by a butadiyne linkage, which contributes to its unique properties.

Biological Activity Overview

1,4-Diphenylbutadiyne has been studied for its phototoxic properties and potential applications in biomedical fields. Its biological activities can be categorized into several key areas:

1. Anticancer Activity

Research indicates that DPB exhibits phototoxic effects on cancer cells. A study published in Photochemistry and Photobiology demonstrated that DPB could induce cell death in certain cancer cell lines when activated by light exposure. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in malignant cells .

2. Antimicrobial Properties

DPB has shown promise as an antimicrobial agent. Its ability to disrupt microbial membranes and generate ROS contributes to its effectiveness against various bacterial strains. Research has indicated that DPB can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .

3. Neuromorphic Computing Applications

Recent advancements have explored the use of DPB in neuromorphic computing systems. A study highlighted its role in artificial synapses, where it aids in improving the speed and energy efficiency of information processing. The unique electronic properties of DPB facilitate its application in creating more efficient synaptic devices .

Case Studies

Reactive Oxygen Species Generation

The phototoxicity mechanism involves the activation of DPB under UV light, leading to the formation of ROS. These reactive species interact with cellular components, causing damage to DNA, proteins, and lipids.

Membrane Disruption

In antimicrobial applications, DPB's hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

Propriétés

IUPAC Name |

4-phenylbuta-1,3-diynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-09-5 | |

| Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061264 | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [MSDSonline] | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

886-66-8 | |

| Record name | 1,4-Diphenyl-1,3-butadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYLBUTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84WV7G15RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-Diphenylbutadiyne?

A1: 1,4-Diphenylbutadiyne has the molecular formula C16H10 and a molecular weight of 202.26 g/mol. []

Q2: What are the key spectroscopic features of 1,4-Diphenylbutadiyne?

A2: Spectroscopically, 1,4-Diphenylbutadiyne exhibits characteristic absorption bands related to its conjugated system. Vibrational modes of the C≡C stretching and phenyl ring motions are evident in its Infrared and Raman spectra. [, , ] , , Studies on its excited states, including the lowest excited triplet state, radical cation, and radical anion, have been conducted using time-resolved resonance Raman spectroscopy. [, ] ,

Q3: How does the presence of phenyl rings in 1,4-Diphenylbutadiyne affect its properties?

A3: The two phenyl rings in 1,4-Diphenylbutadiyne participate in conjugation with the butadiyne moiety, influencing the compound's electronic structure, absorption spectrum, and reactivity. [, ] , This conjugation also plays a crucial role in its photochemical behavior and its ability to form complexes with transition metals.

Q4: How is 1,4-Diphenylbutadiyne used in material science?

A4: 1,4-Diphenylbutadiyne serves as a building block in the synthesis of various materials. It can be polymerized to create conjugated polymers with potential applications in electronics and photonics. [, ] , Its ability to form complexes with metals makes it valuable in organometallic chemistry and materials science.

Q5: Can 1,4-Diphenylbutadiyne participate in catalytic reactions?

A5: While 1,4-Diphenylbutadiyne itself is not a catalyst, it is often used as a substrate or a building block in various catalytic reactions. For example, it can undergo palladium-catalyzed insertion reactions with alkynes, leading to the formation of bicyclic compounds. []

Q6: How is 1,4-Diphenylbutadiyne employed in the context of catalytic systems?

A6: 1,4-Diphenylbutadiyne can be used as a ligand in transition metal complexes that act as catalysts. For instance, it can bridge two cobalt centers in a binuclear complex, demonstrating its ability to coordinate with metals and potentially influence catalytic activity. []

Q7: Have computational methods been used to study 1,4-Diphenylbutadiyne?

A7: Yes, computational chemistry plays a significant role in understanding the properties and reactivity of 1,4-Diphenylbutadiyne. Density Functional Theory (DFT) calculations have been employed to investigate its electronic structure, excited states, and interactions with other molecules. [, , ] , ,

Q8: What insights have computational studies provided into the reactivity of 1,4-Diphenylbutadiyne?

A8: DFT calculations have been instrumental in understanding the reaction mechanisms and regioselectivity of reactions involving 1,4-Diphenylbutadiyne. For example, in the context of its hydrogenation, DFT has been used to elucidate the energetics of different reaction pathways. []

Q9: How does modifying the structure of 1,4-Diphenylbutadiyne impact its properties?

A9: Structural modifications to 1,4-Diphenylbutadiyne can significantly alter its reactivity and physical properties. For example, changing the substituents on the phenyl rings or introducing heteroatoms into the conjugated backbone can influence its electronic structure, conjugation length, and steric hindrance, thereby affecting its photochemical behavior, complexation ability, and applications in materials science.

Q10: What is the nature of 1,4-Diphenylbutadiyne's excited states, and how do they influence its reactivity?

A10: 1,4-Diphenylbutadiyne exhibits rich photochemistry due to its conjugated π-electron system. Upon absorption of light, it transitions to excited singlet and triplet states, which can undergo various deactivation pathways, including fluorescence, phosphorescence, and intersystem crossing. These excited states play a crucial role in its photochemical reactions, such as [2+2] cycloadditions with olefins. [, , ] , ,

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.